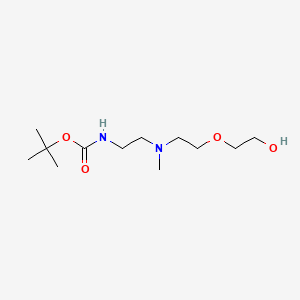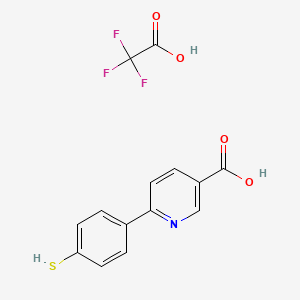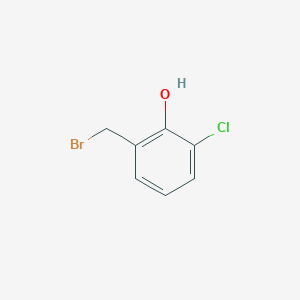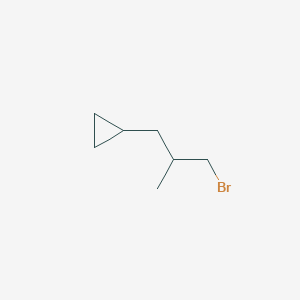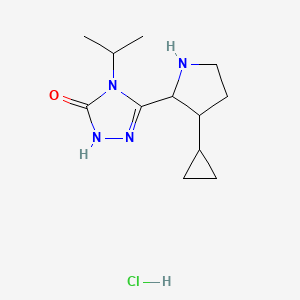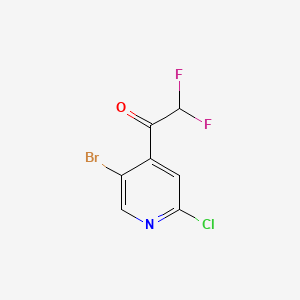
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one is a chemical compound with a molecular formula of C7H4BrClF2NO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a halogenated pyridine derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine, followed by the introduction of difluoroethanone. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism by which 1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: A simpler halogenated pyridine derivative used in similar applications.
1-(5-Bromo-2-chloropyridin-4-yl)ethanol: A related compound with an ethanol group instead of difluoroethanone.
5-Bromo-2-fluoropyridine: Another halogenated pyridine with different halogen atoms.
Uniqueness
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and chlorine atoms along with a difluoroethanone group. This combination of halogens and functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H3BrClF2NO |
|---|---|
Molecular Weight |
270.46 g/mol |
IUPAC Name |
1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H3BrClF2NO/c8-4-2-12-5(9)1-3(4)6(13)7(10)11/h1-2,7H |
InChI Key |
SSIYGOPGHXTIRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


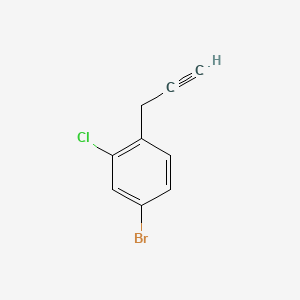
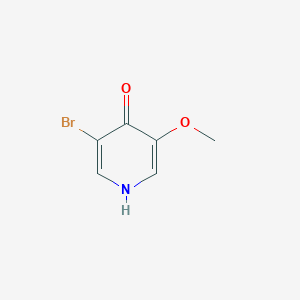
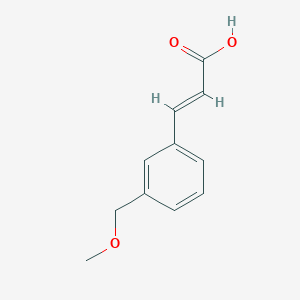
![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)

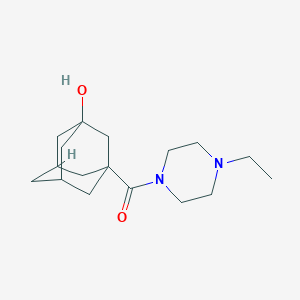
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
